4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride
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Overview
Description
4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is a synthetic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a pyrrolidinone ring
Preparation Methods
The synthesis of 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides can replace the amino group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antiviral compound.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved.
Comparison with Similar Compounds
4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
4-(Aminomethyl)pyrrolidin-2-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluoropyrrolidin-2-one:
4-(Aminomethyl)-3-fluoropyrrolidin-2-one: Contains only one fluorine atom, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in the combination of the aminomethyl group and two fluorine atoms, which confer distinct properties and potential advantages in various applications.
Properties
IUPAC Name |
4-(aminomethyl)-3,3-difluoropyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.ClH/c6-5(7)3(1-8)2-9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIGVIYVYRUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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